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Compound of Interest

Compound Name: C3H5F5OS

Cat. No.: B14093010 Get Quote

Executive Summary & Introduction
The pentafluorosulfanyl (SF5) group is rapidly emerging as a "super-trifluoromethyl"

pharmacophore in modern drug discovery and agrochemistry. It offers exceptional lipophilicity,

a strong electron-withdrawing capacity, and high metabolic stability[1]. The compound

C3H5F5OS (CAS: 155990-90-2), chemically known as 3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-

ol, serves as a critical allylic building block for incorporating the SF5 moiety into complex

heterocycles and active pharmaceutical ingredients (APIs)[2].

Working with SF5-containing allylic systems presents unique physicochemical challenges,

particularly regarding volatility, reagent reactivity, and sensitivity to acidic purification media.

This application note details a field-proven, self-validating workflow for the synthesis, isolation,

and high-purity distillation of C3H5F5OS.

Physicochemical Data Summary
To establish a baseline for isolation and analytical validation, the core physicochemical

properties of the target compound are summarized below.
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Property Value

Chemical Name 3-(Pentafluoro-λ6-sulfanyl)prop-2-en-1-ol

Molecular Formula C3H5F5OS[3]

Molecular Weight 184.13 g/mol [3]

CAS Registry Number 155990-90-2

InChI Key MGHHQQCFLJIKOP-HNQUOIGGSA-N

Physical State Viscous, colorless to pale-yellow liquid[2]

Estimated Boiling Point ~55–60 °C at 10 mmHg

Mechanistic Causality in Experimental Design
A successful protocol must be grounded in the chemical realities of the reagents. The synthesis

of C3H5F5OS relies on a two-stage sequence: radical addition followed by

dehydrochlorination[2]. The experimental choices are dictated by the following causal

relationships:

Cryogenic Radical Addition: Pentafluorosulfur chloride (SF5Cl) is a highly reactive gas with a

boiling point of -21 °C. To prevent reagent volatilization and suppress unwanted electrophilic

side reactions, the addition to allyl alcohol must be performed at cryogenic temperatures (-40

°C)[1]. Triethylborane (Et3B) is utilized as a low-temperature radical initiator, driving the anti-

Markovnikov addition to yield the intermediate 2-chloro-3-(pentafluorosulfanyl)propan-1-ol.

Controlled Dehydrochlorination: The intermediate chlorohydrin is sensitive; if the base is

excessively nucleophilic, unwanted epoxide formation or hydroxyl substitution can occur.

Utilizing a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ensures

the selective elimination of HCl, forming the allylic double bond without degrading the SF5

group[2].

Distillation over Chromatography: SF5-containing allylic alcohols can interact strongly with

the acidic silanol groups on standard silica gel, leading to streaking, decomposition, and

reduced yields. Therefore, fractional vacuum distillation is the preferred isolation method.
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This creates a self-validating purification system where the compound's specific vapor

pressure dictates its isolation, completely bypassing solid-phase degradation risks.

Step-by-Step Experimental Protocols
Protocol A: Synthesis and Crude Isolation

Apparatus Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stirrer, a dry

ice/acetone condenser, and an argon gas inlet.

Reagent Loading: Dissolve allyl alcohol (1.0 equiv, 50 mmol) in 100 mL of anhydrous

dichloromethane (DCM). Cool the mixture to -40 °C using a dry ice/acetonitrile bath.

SF5Cl Condensation: Carefully condense pentafluorosulfur chloride (1.2 equiv, 60 mmol) into

the reaction mixture. (Caution: SF5Cl is highly toxic and corrosive; perform strictly in a well-

ventilated fume hood).

Radical Initiation: Add a 1.0 M solution of triethylborane (Et3B) in hexane (0.1 equiv, 5 mmol)

dropwise via syringe. Stir the reaction for 2 hours at -40 °C, then allow it to slowly warm to 0

°C to ensure complete conversion to the chlorohydrin intermediate.

Elimination: At 0 °C, add DBU (1.5 equiv, 75 mmol) dropwise. Remove the cooling bath and

stir for 4 hours at room temperature to drive the dehydrochlorination to completion.

Quenching & Extraction: Quench the reaction with 50 mL of 1M HCl to neutralize excess

DBU. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers

with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure (keeping

the bath below 30 °C due to product volatility) to yield the crude C3H5F5OS.

Protocol B: Purification via Fractional Vacuum
Distillation

Apparatus: Set up a short-path vacuum distillation apparatus. Ensure all joints are properly

sealed with high-vacuum silicone grease.

Degassing: Transfer the crude liquid to the distillation flask. Apply a moderate vacuum (50

mmHg) at room temperature for 15 minutes to remove residual DCM and highly volatile
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byproducts.

Distillation: Lower the pressure to 10 mmHg. Gradually increase the oil bath temperature.

Collection: Discard the initial fore-run (typically unreacted allyl alcohol and minor elimination

byproducts). Collect the main fraction boiling at 55–60 °C (10 mmHg).

Storage: Store the purified C3H5F5OS in a tightly sealed amber vial under an argon

atmosphere at 4 °C to prevent oxidative degradation.

Analytical Validation (The Self-Validating System)
To ensure the integrity of the isolated C3H5F5OS and validate the success of the distillation,

the following analytical validations must be performed. The protocol is self-validating when

these specific spectroscopic markers are met:

19F NMR (376 MHz, CDCl3): The intact SF5 group is unambiguously identified by a

characteristic AB4 spin system. The axial fluorine appears as a quintet at approximately

+82.0 ppm, while the four equatorial fluorines appear as a doublet at +63.0 ppm (with a

coupling constant J ≈ 150 Hz)[2].

1H NMR (400 MHz, CDCl3): The olefinic protons exhibit complex multiplet splitting between

6.0 and 6.5 ppm due to scalar coupling with both the adjacent aliphatic protons and the

equatorial fluorines of the SF5 group[2].

GC-MS (Electron Ionization): While the molecular ion [M]+ at m/z 184 is often weak or

absent, the fragmentation pattern is highly diagnostic. The spectrum must feature a base

peak for the loss of a fluorine atom [M-F]+ at m/z 165, and a major fragment for the loss of

the entire SF5 group at m/z 57.

Experimental Workflow Visualization
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Allyl Alcohol + SF5Cl
(Starting Materials)

Radical Addition
(Et3B, -40°C)

 Prevents SF5Cl volatilization

Intermediate:
2-Chloro-3-(SF5)propan-1-ol

 Radical chain mechanism

Dehydrochlorination
(DBU or KOH, 0°C to RT)

 HCl elimination
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 Aqueous workup

Fractional Vacuum Distillation
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 Bypasses silica degradation

Pure C3H5F5OS
(Target Compound)

 Isolates pure allylic alcohol

Analytical Validation
(19F NMR, GC-MS)

 Verifies SF5 AB4 spin system
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Workflow for the synthesis, isolation, and analytical validation of C3H5F5OS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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